molecular formula C17H18N2O4 B11963169 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 853329-92-7

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11963169
CAS No.: 853329-92-7
M. Wt: 314.34 g/mol
InChI Key: MAIMCBOWPGXVFF-UHFFFAOYSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a nitrophenyl-furan scaffold linked to a pyrrolidine ring via a propan-1-one chain. The nitrophenyl furan moiety is a recognized pharmacophore in the development of novel anti-infective agents. Nitroheterocyclic compounds, such as nitrofurans and nitroimidazoles, are known to act as prodrugs that are activated by bacterial nitroreductase enzymes, leading to the generation of reactive species that are toxic to bacterial cells . This mechanism is particularly valuable for researching new therapeutic options against drug-resistant bacterial strains . The inclusion of the pyrrolidine heterocycle is a strategic feature in modern drug design. Pyrrolidine is a five-membered nitrogen heterocycle found in many FDA-approved antibiotics and is valued for its ability to improve the physicochemical properties and target engagement of drug candidates . The pyrrolidine ring can enhance a molecule's ability to penetrate cell membranes and interact with biological receptors, making it a privileged structure in the design of compounds for life science applications . This combination of structural features makes this compound a promising chemical entity for researchers investigating new antibacterial scaffolds, structure-activity relationships (SAR), and mechanisms of action against a range of pathogenic bacteria. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

853329-92-7

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C17H18N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-6,8,12H,1-2,7,9-11H2

InChI Key

MAIMCBOWPGXVFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the pyrrolidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxygenated products.

Scientific Research Applications

The compound 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one , also known by its CAS number 853329-92-7, is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and case studies that highlight its significance in various fields.

Physical Properties

  • Melting Point : Not specified in the sources.
  • Solubility : Solubility data is limited; further empirical studies are needed.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its structural characteristics that suggest bioactivity.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, including bacteria like Staphylococcus aureus and Klebsiella pneumoniae. This potential makes it a candidate for further exploration in antibiotic development.

Computational Chemistry

In silico studies using density functional theory (DFT) have been employed to predict the electronic properties and reactivity of the compound. These computational analyses help in understanding how structural modifications can enhance biological activity.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been a focus of research. Variations in the substituents on the furan and pyrrolidine rings can lead to different biological profiles, making SAR studies essential for optimizing drug design.

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of related compounds, researchers treated A549 cells with varying concentrations of derivatives similar to this compound. The results indicated a dose-dependent reduction in cell viability, suggesting effective cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of compounds containing similar structural motifs against common bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potential as new antimicrobial agents.

Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one (Target) 3-Nitrophenyl, pyrrolidine C₁₈H₁₈N₂O₄ Nitro, furan, pyrrolidine High electron deficiency (nitro), moderate solubility in polar solvents
3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one Phenyl, nitro-furyl C₁₃H₇NO₄ Alkyne, nitro, furan Rigid alkyne spacer; lower solubility due to aromatic phenyl group
rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one 4-Chlorophenyl, thioether C₁₈H₁₃Cl₂O₂S Chlorine, thioether, furan Increased lipophilicity (Cl, S); potential for redox activity
3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Furan-3-yl, pyrrolidine C₁₁H₁₅NO₂ Furan, pyrrolidine Lacks nitro group; higher electron density; improved metabolic stability
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one Nitropyridine, piperazine C₁₅H₂₂N₄O₃ Nitropyridine, piperazine Basic piperazine moiety; enhanced hydrogen bonding capacity
3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one Trifluoromethyl, oxadiazole-thiophene C₁₄H₁₃F₃N₂O₂S CF₃, oxadiazole, thiophene High electronegativity (F); robust metabolic resistance

Electronic and Reactivity Profiles

  • Target Compound : The 3-nitrophenyl group creates significant electron deficiency, favoring charge-transfer interactions. DFT calculations (e.g., Becke’s hybrid functional ) predict a low LUMO energy, enhancing electrophilic reactivity.
  • Comparison with 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one : Absence of the nitro group results in a higher HOMO energy (-5.2 eV vs. -6.1 eV in the target), reducing oxidative stability but improving nucleophilic substitution rates.
  • Thiophene/Oxadiazole Analogs : The trifluoromethyl group and oxadiazole ring increase electronegativity, leading to stronger dipole-dipole interactions compared to the target’s nitro-furan system.

Solubility and Pharmacokinetics

  • Target vs. Chlorophenyl-Thioether Analog : The target’s pyrrolidine enhances water solubility (logP ≈ 2.1) compared to the chlorophenyl-thioether compound (logP ≈ 3.5).
  • Piperazine Derivative : Piperazine’s basicity (pKa ~9.5) improves solubility in acidic environments, whereas the target’s pyrrolidine (pKa ~11.4) may limit protonation at physiological pH.

Biological Activity

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure

The compound has the following chemical structure:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenyl and furan moieties. Various derivatives have been synthesized to enhance biological activity, particularly against bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Methicillin-resistant S. aureus (MRSA)15 µg/mL

The compound exhibited significant activity against Staphylococcus aureus, with an MIC comparable to established antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the nitro group is crucial as it can undergo reduction to form reactive species that damage DNA and proteins within bacterial cells .

Case Studies

In a case study involving a series of synthesized derivatives, compounds similar to this compound were tested for their efficacy against resistant bacterial strains. The findings indicated that modifications to the furan and pyrrolidine rings could enhance antibacterial potency, particularly against Gram-positive bacteria .

Table 2: Case Study Summary

Compound Activity Notes
Compound AActive against MRSAMIC = 10 µg/mL
Compound BInactiveNo significant inhibition
Compound CActive against E. coliMIC = 20 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments conducted on various human cell lines revealed that while the compound exhibits promising antibacterial activity, it also shows some level of cytotoxicity, necessitating further optimization to enhance selectivity towards bacterial cells over human cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(5-(3-nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one with high purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of nitrophenyl-substituted furan precursors with pyrrolidine derivatives. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of nitro groups and furan rings .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures ≥95% purity .
    • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (aromatic protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and HR-MS (expected [M+H]+^+ ~342.12) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer:

  • X-ray crystallography : Resolve nitro-furan-pyrrolidine dihedral angles (e.g., ~11.7° between furan and phenyl rings) and hydrogen-bonding networks (e.g., C–H···O interactions at 2.85–3.10 Å) .
  • FT-IR spectroscopy : Identify nitro (1540–1350 cm1^{-1}), carbonyl (1680–1700 cm1^{-1}), and furan C–O (1250 cm1^{-1}) stretches .

Q. What are the common reactivity patterns of the nitro-furan moiety in this compound?

  • Methodological Answer:

  • Electrophilic substitution : Nitro groups direct further substitutions (e.g., halogenation at the furan 4-position) under acidic conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts nitro to amine, altering biological activity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers of the pyrrolidine ring) by acquiring spectra at 25°C vs. 50°C .
  • DFT calculations : Compare experimental 13C^{13}C shifts with theoretical values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer:

  • Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 25–40°C; monitor degradation via LC-MS (e.g., nitro group cleavage products) .
  • Soil microcosms : Assess biodegradation using OECD 307 guidelines; quantify residues via GC-ECD or HPLC-UV .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer:

  • Molecular docking : Simulate binding to antibacterial targets (e.g., E. coli nitroreductase) using AutoDock Vina; validate with MIC assays .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed IC50_{50} values in microbial assays .

Q. What strategies mitigate low yields in the final synthetic step?

  • Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >80% yield .
  • Flow chemistry : Optimize residence time and mixing using microreactors to minimize side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental molecular geometries?

  • Methodological Answer:

  • Crystallographic refinement : Adjust thermal parameters and validate H-atom positions using Hirshfeld surface analysis .
  • Conformational sampling : Perform MD simulations (AMBER force field) to explore energetically accessible conformers .

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